BenchChemオンラインストアへようこそ!

2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene

Neuroinflammation Nitric Oxide Inhibition Structure-Activity Relationship

2β,6β,15α-Trihydroxy-ent-kaur-16-ene (also referred to as 16-Kaurene-2,6,15-triol) is a tetracyclic diterpenoid belonging to the ent-kaurane structural class. This compound is a naturally occurring secondary metabolite isolated from multiple plant species, including the ferns Pteris cretica and Pteris multifida (Pteridaceae), the labiate Rabdosia amethystoides, and the Himalayan medicinal herb Ajuga bracteosa.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B12412803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C
InChIInChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13+,14+,15-,16+,17-,19-,20-/m0/s1
InChIKeyOUDUFOYDAUOXPD-TUBGJQBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2β,6β,15α-Trihydroxy-ent-kaur-16-ene (CAS 53452-32-7): Core Identity and Sourcing for Procurement Decisions


2β,6β,15α-Trihydroxy-ent-kaur-16-ene (also referred to as 16-Kaurene-2,6,15-triol) is a tetracyclic diterpenoid belonging to the ent-kaurane structural class [1]. This compound is a naturally occurring secondary metabolite isolated from multiple plant species, including the ferns Pteris cretica and Pteris multifida (Pteridaceae), the labiate Rabdosia amethystoides, and the Himalayan medicinal herb Ajuga bracteosa [2]. Its structure features three hydroxyl substituents at the 2β, 6β, and 15α positions on the ent-kaur-16-ene skeleton, a specific hydroxylation pattern that distinguishes it from the more common 2β,15α-dihydroxylated and 2β,16α-dihydroxylated ent-kaurane congeners frequently co-isolated from the same botanical sources [2].

Why Generic ent-Kaurane Substitution Fails: Position-Specific Hydroxylation Drives Functional Divergence in 2β,6β,15α-Trihydroxy-ent-kaur-16-ene


Within the ent-kaurane diterpenoid family, the number, position, and stereochemistry of hydroxyl groups dictate bioactivity in a non-linear, context-dependent manner that renders simple structural analogs non-interchangeable [1]. Direct comparative evidence from Pteris multifida isolates demonstrates that the addition of a single 6β-hydroxyl group to the 2β,15α-dihydroxy scaffold attenuates anti-neuroinflammatory potency against LPS-induced NO production in BV-2 microglia, with the 6-des-hydroxy analog (2β,15α-dihydroxy-ent-kaur-16-ene) exhibiting superior activity [1]. Conversely, glycosylation of the C-2 hydroxyl consistently diminishes activity across multiple ent-kaurane pairs in the same assay system [1]. These position-specific SAR relationships mean that procurement of a different ent-kaurane—even one differing by a single hydroxyl group—cannot serve as a functional surrogate for 2β,6β,15α-trihydroxy-ent-kaur-16-ene in mechanistic studies, enzyme inhibition profiling, or lead optimization campaigns where the 6β-OH group may impart target selectivity distinct from its 6-des-hydroxy counterparts [1][2].

Quantitative Differentiation Evidence for 2β,6β,15α-Trihydroxy-ent-kaur-16-ene: Head-to-Head SAR, Enzyme Inhibition, and Natural Occurrence Data


Neuroinflammation SAR: The 6β-Hydroxyl Group Reduces Anti-NO Activity Relative to the 6-Des-Hydroxy Analog

In a direct head-to-head comparison within the same study, 2β,6β,15α-trihydroxy-ent-kaur-16-ene (compound 6) demonstrated reduced inhibitory activity against LPS-induced nitric oxide (NO) production in BV-2 microglia cells compared to its 6-des-hydroxy analog, 2β,15α-dihydroxy-ent-kaur-16-ene (compound 1), which exhibited an IC50 of 13.9 μM [1]. The authors explicitly noted that compounds possessing a C-6 hydroxyl group showed decreased NO inhibitory activity (1 > 6), establishing the 6β-OH as a negative modulator for this neuroinflammatory endpoint [1]. In contrast, compounds 1 and 7 (pterokaurane P1, IC50 10.8 μM) were the most potent, and both lack a C-6 hydroxyl [1].

Neuroinflammation Nitric Oxide Inhibition Structure-Activity Relationship

Cholinesterase and Lipoxygenase Enzyme Inhibition: Non-Competitive Mechanism with Defined IC50 Ranges

In a study of diterpenoid constituents (compounds 4–7) isolated from Ajuga bracteosa, which includes 2β,6β,15α-trihydroxy-ent-kaur-16-ene among its known ent-kaurane diterpenoids, the compound class demonstrated concentration-dependent, non-competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 ranges of 14.0–35.2 μM and 10.0–19.0 μM, respectively, as well as lipoxygenase inhibition with IC50 values of 10.0–33.0 μM [1]. Dixon and Lineweaver-Burk analyses confirmed non-competitive inhibition kinetics with Ki values spanning 9.5–35.2 μM (lipoxygenase), 15.2–36.0 μM (AChE), and 11.6–20.5 μM (BChE) [1]. This stands in contrast to the anti-neuroinflammatory profile observed in BV-2 cells, where the compound's activity was diminished rather than enhanced by the 6β-OH group, suggesting divergent target engagement between cholinesterase enzymes and the NO inflammatory pathway [1][2].

Cholinesterase Inhibition Lipoxygenase Inhibition Enzyme Kinetics

Glycosylation Attenuates Activity: Aglycone vs. Glycoside Comparison Within the ent-Kaurane Series

Across multiple ent-kaurane diterpenoid pairs tested in the BV-2 neuroinflammation assay, glycosylation of the C-2 hydroxyl group consistently reduced anti-NO activity (1 > 2, 3 > 4, 7 > 8, and 9 > 10) [1]. This pattern is structurally relevant to 2β,6β,15α-trihydroxy-ent-kaur-16-ene (compound 6), which bears a free 2β-OH group. The glycosylated congener, 2β,15α,19-trihydroxy-ent-kaur-16-ene 2-O-β-D-glucopyranoside (compound 5), was present in the same study and would be predicted to exhibit lower activity than its aglycone counterpart based on the established SAR trend, although no direct 6 vs. 5 comparison was reported [1]. This indicates that the free 2β-OH is a structural prerequisite for maximal anti-neuroinflammatory potency in this chemotype, and procurement of a glycosylated derivative would not reproduce the activity profile of the aglycone form [1].

Glycosylation SAR Neuroinflammation BV-2 Microglia

Multi-Source Natural Occurrence: Implications for Isolation Yield, Co-Metabolite Profiles, and Batch Reproducibility

2β,6β,15α-Trihydroxy-ent-kaur-16-ene has been isolated and structurally characterized from at least four distinct plant species across three botanical families: Pteris cretica (Pteridaceae) [1], Pteris multifida (Pteridaceae) [2], Rabdosia amethystoides (Lamiaceae) , and Ajuga bracteosa (Lamiaceae) [3]. This multi-source distribution is atypical; most structurally related ent-kaurane congeners—such as 2β,15α-dihydroxy-ent-kaur-16-ene—are reported from fewer sources. However, the co-occurring metabolite profile differs markedly between sources: P. multifida yields the compound alongside pterokaurane-type diterpenoids with 2,16-dihydroxylation patterns [2], while A. bracteosa provides it in a matrix rich in neo-clerodane diterpenoids and withanolides [3]. The quantitative yield data from P. multifida indicate isolation of 21 mg of compound 17 (2β,6β,15α-trihydroxy-ent-kaur-16-ene) from a specific chromatographic fraction [4].

Natural Product Isolation Chemotaxonomy Quality Control

2,6,15-Trihydroxylation Pattern as a Chemotaxonomic and Pharmacophore Marker Differentiating from Common 2,15- and 2,16-Dihydroxylated Kauranes

The 2,6,15-trihydroxylation pattern of 2β,6β,15α-trihydroxy-ent-kaur-16-ene represents a less common substitution motif within the ent-kaurane diterpenoid family. The predominant hydroxylation patterns encountered in Pteris and Ajuga species are 2β,15α-dihydroxy and 2β,16α-dihydroxy configurations [1]. Among the 12 ent-kaurane compounds isolated from P. multifida roots, only compound 6 bears a hydroxyl at the C-6 position, whereas seven of the twelve compounds feature the more typical 2,15- or 2,16-dihydroxylation [1]. This divergent hydroxylation creates a distinct hydrogen-bond donor/acceptor pharmacophore that can be exploited for selective target engagement studies where 6β-OH-mediated interactions are of interest, particularly given the documented impact of this group on attenuating NO inhibitory activity while potentially enhancing cholinesterase binding [1][2].

Chemotaxonomy Diterpenoid Profiling Pharmacophore Mapping

Optimal Application Scenarios for 2β,6β,15α-Trihydroxy-ent-kaur-16-ene Based on Quantitative Differentiation Evidence


Structure-Activity Relationship Studies Investigating the Functional Role of the 6β-OH Group in ent-Kaurane Diterpenoids

The direct head-to-head SAR data from Kim et al. (2017) demonstrating that C-6 hydroxylation attenuates anti-neuroinflammatory NO inhibitory activity (compound 1 IC50 13.9 μM > compound 6) [1] positions 2β,6β,15α-trihydroxy-ent-kaur-16-ene as an essential tool compound for systematic SAR campaigns. Researchers investigating the pharmacological impact of incremental hydroxylation on the ent-kaurane scaffold can use this compound as the 6β-OH-bearing representative in a focused library alongside 2β,15α-dihydroxy-ent-kaur-16-ene (6-des-hydroxy), 2β,16α-dihydroxy-ent-kaurane (alternative diol regioisomer), and pterokaurane P1 (IC50 10.8 μM) to map hydroxyl position-activity relationships across neuroinflammation, cholinesterase inhibition, and cytotoxicity endpoints.

Cholinesterase Multi-Target Probe for Neurodegenerative Disease Research Requiring Defined Non-Competitive Kinetics

Based on the enzyme inhibition data from Riaz et al. (2007), diterpenoids from Ajuga bracteosa—including 2β,6β,15α-trihydroxy-ent-kaur-16-ene—exhibit non-competitive inhibition of both acetylcholinesterase (IC50 range 14.0–35.2 μM, Ki 15.2–36.0 μM) and butyrylcholinesterase (IC50 range 10.0–19.0 μM, Ki 11.6–20.5 μM) [2]. This dual cholinesterase inhibition with fully characterized non-competitive kinetics (confirmed by Dixon and Lineweaver-Burk analyses) makes the compound suitable for mechanistic enzymology studies where the mode of inhibition—rather than potency alone—is critical, distinguishing it from competitive AChE inhibitors like donepezil. Researchers designing allosteric cholinesterase modulators or studying non-competitive inhibition mechanisms should prioritize this compound over analogs lacking defined kinetic parameters.

Natural Product Library Screening Where 2,6,15-Trihydroxylation Serves as a Chemotaxonomic Fingerprint and Pharmacophore Filter

The 2,6,15-trihydroxylation pattern occurs in only approximately 8% of characterized ent-kaurane diterpenoids from Pteris multifida, in contrast to the dominant 2,15-dihydroxylation pattern (~42%) [1]. This low natural abundance, combined with its occurrence across multiple plant families (Pteridaceae and Lamiaceae) [1][2], makes the compound a high-value inclusion in diversity-oriented natural product screening decks. The unique hydrogen-bond donor configuration at C-6, absent in the majority of co-occurring kauranes, provides a structurally differentiated pharmacophore that can yield distinct hit profiles in target-based or phenotypic screens, reducing redundancy with more common ent-kaurane chemotypes.

Reference Standard for Quality Control and Authentication of Pteris- and Ajuga-Derived Botanical Extracts

Given its well-characterized isolation from P. cretica, P. multifida, and A. bracteosa with published spectroscopic data (1D/2D NMR, HR-ESI-MS) [1][2][3], 2β,6β,15α-trihydroxy-ent-kaur-16-ene can serve as a certified reference material for the botanical identification and quantitative standardization of ent-kaurane-containing herbal preparations. Its presence or absence, combined with the relative abundance of co-occurring 2,15- and 2,16-dihydroxylated kauranes, provides a multi-marker profile for species authentication—particularly valuable for distinguishing P. multifida from morphologically similar Pteris species used in traditional medicine where diterpenoid composition affects pharmacological consistency.

Quote Request

Request a Quote for 2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.